molecular formula C11H13NO5 B14905514 4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid

4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid

Cat. No.: B14905514
M. Wt: 239.22 g/mol
InChI Key: OUPVTPLCRSRBCW-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid is a complex organic compound with the molecular formula C11H13NO5 This compound features a morpholine ring substituted with a 5-methylfuran-2-carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carboxylic acid and morpholine.

    Coupling Reaction: The 5-methylfuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Amide Bond: The activated 5-methylfuran-2-carboxylic acid is then reacted with morpholine to form the amide bond, resulting in 4-(5-Methylfuran-2-carbonyl)morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methylfuran-2-carbonyl)piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.

    4-(5-Methylfuran-2-carbonyl)tetrahydrofuran-2-carboxylic acid: Similar structure but with a tetrahydrofuran ring.

Uniqueness

4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

4-(5-methylfuran-2-carbonyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C11H13NO5/c1-7-2-3-8(17-7)10(13)12-4-5-16-9(6-12)11(14)15/h2-3,9H,4-6H2,1H3,(H,14,15)

InChI Key

OUPVTPLCRSRBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCOC(C2)C(=O)O

Origin of Product

United States

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